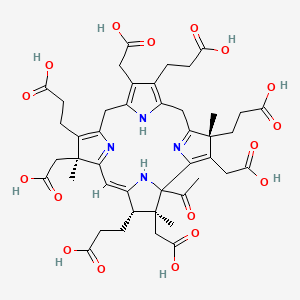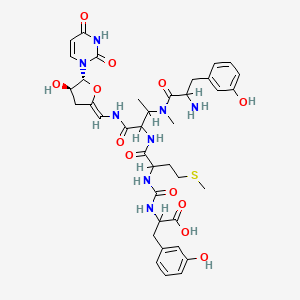
4-Hydroxyphényl 4-hydroxybenzoate
Vue d'ensemble
Description
4-Hydroxyphenyl 4-hydroxybenzoate is an organic compound with the molecular formula C₁₃H₁₀O₄. It is a type of ester formed from 4-hydroxybenzoic acid and hydroquinone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is also referred to as 4-hydroxyphenyl 4-hydroxybenzoate .
Applications De Recherche Scientifique
4-Hydroxyphenyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It’s structurally similar to 4-hydroxybenzoic acid (4-hba), which is known to interact with enzymes like p-hydroxybenzoate hydroxylase
Mode of Action
For instance, 4-HBA is converted to 3,4-dihydroxybenzoic acid by the enzyme 4-hydroxybenzoate 3-monooxygenase PobA from Pseudomonas aeruginosa . The resulting product is then further metabolized by other enzymes .
Biochemical Pathways
4-HPB may be involved in similar biochemical pathways as 4-HBA. 4-HBA is a key intermediate in the microbial shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, quinones, folates, and other secondary metabolites . It’s also used as a starting feedstock for the biosynthesis of various industrially pertinent compounds .
Result of Action
For instance, 4-HBA is known to be a valuable intermediate for the synthesis of several bioproducts with potential applications in food, cosmetics, pharmacy, fungicides, etc .
Action Environment
It’s known that the storage temperature for 4-hpb is room temperature, and it should be sealed in dry conditions
Analyse Biochimique
Biochemical Properties
4-Hydroxyphenyl 4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes it interacts with is 4-hydroxybenzoate 3-monooxygenase, which catalyzes the hydroxylation of 4-hydroxybenzoate to form protocatechuate . This enzyme is a flavin-dependent monooxygenase that utilizes flavin adenine dinucleotide (FAD) as a cofactor. The interaction between 4-Hydroxyphenyl 4-hydroxybenzoate and this enzyme involves the binding of the substrate to the active site, followed by the transfer of electrons from FAD to oxygen, resulting in the hydroxylation of the substrate.
Cellular Effects
4-Hydroxyphenyl 4-hydroxybenzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the growth and metabolism of microorganisms. For example, higher concentrations of 4-Hydroxyphenyl 4-hydroxybenzoate have shown toxic effects on Escherichia coli and Burkholderia glumae . This compound can also impact cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways.
Molecular Mechanism
The molecular mechanism of action of 4-Hydroxyphenyl 4-hydroxybenzoate involves its interactions with various biomolecules. One of the primary mechanisms is the inhibition of enzyme activity through competitive binding to the active site. For instance, 4-Hydroxyphenyl 4-hydroxybenzoate can inhibit the activity of 4-hydroxybenzoate 3-monooxygenase by competing with the natural substrate for binding to the enzyme’s active site . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxyphenyl 4-hydroxybenzoate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that 4-Hydroxyphenyl 4-hydroxybenzoate can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Hydroxyphenyl 4-hydroxybenzoate vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of 4-Hydroxyphenyl 4-hydroxybenzoate can cause significant toxicity in animal models, leading to cellular damage and impaired metabolic function . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
4-Hydroxyphenyl 4-hydroxybenzoate is involved in several metabolic pathways, including the protocatechuate and catechol cleavage pathways. In these pathways, 4-Hydroxyphenyl 4-hydroxybenzoate is hydroxylated to form protocatechuate, which is then further metabolized through either the ortho- or meta-cleavage pathways to produce intermediates that enter the tricarboxylic acid (TCA) cycle . Enzymes such as 4-hydroxybenzoate 3-monooxygenase play a crucial role in these metabolic processes.
Transport and Distribution
Within cells and tissues, 4-Hydroxyphenyl 4-hydroxybenzoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of 4-Hydroxyphenyl 4-hydroxybenzoate can be influenced by factors such as its solubility and the presence of binding proteins that sequester the compound in certain areas of the cell .
Subcellular Localization
The subcellular localization of 4-Hydroxyphenyl 4-hydroxybenzoate is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, 4-Hydroxyphenyl 4-hydroxybenzoate may be localized to the cytoplasm or mitochondria, depending on the presence of specific targeting signals . This localization can impact the compound’s activity and function within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxyphenyl 4-hydroxybenzoate can be synthesized through the esterification of hydroquinone and 4-hydroxybenzoic acid. The reaction typically involves the use of an esterification catalyst in a reaction medium where the reactants are predominantly dispersed . The process can be carried out under various conditions, but it generally requires heating and the presence of an acid catalyst to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of 4-hydroxyphenyl 4-hydroxybenzoate involves similar esterification processes but on a larger scale. The use of high-purity reactants and optimized reaction conditions ensures high yields and technical purity of the final product. This compound is often used as a building block for the production of linear polycarbonates or mixed polycarbonates .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxyphenyl 4-hydroxybenzoate undergoes various chemical reactions, including:
Esterification: The formation of the ester itself is a result of the esterification reaction between hydroquinone and 4-hydroxybenzoic acid.
Oxidation and Reduction: The phenolic groups in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Esterification: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups can lead to the formation of quinones, while reduction can yield hydroquinones .
Comparaison Avec Des Composés Similaires
4-Hydroxyphenyl 4-hydroxybenzoate can be compared with other similar compounds, such as:
4-Hydroxybenzoic Acid: A precursor for the synthesis of 4-hydroxyphenyl 4-hydroxybenzoate, known for its use in the production of parabens.
Hydroquinone: Another precursor, commonly used in photographic development and as a reducing agent.
Parabens: Esters of 4-hydroxybenzoic acid, widely used as preservatives in cosmetics and pharmaceuticals.
The uniqueness of 4-hydroxyphenyl 4-hydroxybenzoate lies in its specific structure, which combines the properties of both hydroquinone and 4-hydroxybenzoic acid, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
(4-hydroxyphenyl) 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBPCYUKFSJTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423779 | |
| Record name | 4-Hydroxyphenyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28084-48-2 | |
| Record name | Benzoic acid, 4-hydroxy-, 4-hydroxyphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28084-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B1235058.png)
![Cyclopentanecarboxylic acid [1-(benzothiazole-2-carbonyl)-4-guanidino-butyl]-amide](/img/structure/B1235059.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfonyl]ethanone](/img/structure/B1235061.png)
![(3S,4aS,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1235064.png)
![methyl (14E)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235066.png)
